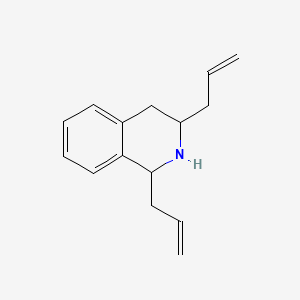

1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

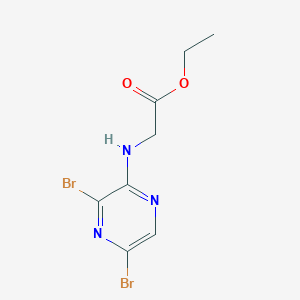

1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline is a chemical compound with the CAS Number: 315248-31-8 . It has a linear formula of C15H19N and a molecular weight of 213.32 .

Molecular Structure Analysis

The InChI code for 1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline is 1S/C15H19N/c1-3-7-13-11-12-9-5-6-10-14(12)15(16-13)8-4-2/h3-6,9-10,13,15-16H,1-2,7-8,11H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline include a molecular weight of 213.32 and a linear formula of C15H19N .Aplicaciones Científicas De Investigación

- THIQ serves as the core structural motif in tailored enzyme inhibitors. Researchers have explored its potential in inhibiting specific enzymes involved in disease pathways . Its unique conformational features make it valuable for drug discovery.

- THIQ derivatives act as potent receptor ligands. These compounds interact with specific receptors in the body, influencing cellular responses. Their pharmacological applications span diverse areas, including neurological disorders and inflammation .

- THIQ and its analogs exhibit a wide range of anti-infective activities. These include anti-bacterial, anti-viral, and anti-fungal effects. Researchers have explored their potential as therapeutic agents against various pathogens .

- Some THIQ analogs have demonstrated anti-cancer properties. These compounds may interfere with cancer cell growth, making them interesting candidates for further investigation in oncology research .

- THIQ -based compounds have been studied for their neuroprotective effects. Researchers explore their potential in conditions like Alzheimer’s disease and Parkinson’s disease . These compounds may modulate neuronal function and protect against neurodegeneration.

- THIQ derivatives are analogs of natural products. Researchers have synthesized them to mimic the structural features of naturally occurring compounds. These analogs can be modified to enhance specific properties, such as bioactivity or stability .

Enzyme Inhibition

Receptor Ligands

Anti-Infective Properties

Anti-Cancer Potential

Neurodegenerative Disorders

Natural Product Analogues

Mecanismo De Acción

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which our compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiqs are known to interact with their targets and induce changes that result in their biological activities

Biochemical Pathways

It is suggested that endogenous tetrahydroisoquinolines play a role in the control of neurotransmitter function, and prevention of neurotoxicity related to monoamine oxidase (mao) activity in the brain .

Result of Action

Thiqs are known to exert diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

1,3-bis(prop-2-enyl)-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N/c1-3-7-13-11-12-9-5-6-10-14(12)15(16-13)8-4-2/h3-6,9-10,13,15-16H,1-2,7-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIGZPJQDYMQKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC2=CC=CC=C2C(N1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/no-structure.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2364803.png)

![17-(3-Nitrophenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2364804.png)

![N-(4-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2364810.png)

![methyl N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate](/img/structure/B2364811.png)

![5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2364815.png)

![N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2364821.png)

![2-chloro-N-[[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2364822.png)